3,3,5,5-Tetramethylpiperidine
Overview
Description
3,3,5,5-Tetramethylpiperidine is a chemical compound that belongs to the piperidine class, which is a type of secondary amine containing a six-membered ring with five methylene groups and one amine group. Piperidines are important in the field of organic chemistry due to their presence in many biological molecules and pharmaceuticals.
Mechanism of Action
Target of Action
3,3,5,5-Tetramethylpiperidine is a derivative of piperidine . Piperidine and its derivatives have significant roles in various pharmaceutical applications, including insect repellents, hair loss prevention, antipsychotic medications, and opioids . .
Mode of Action
Piperidine derivatives are known to interact with various targets to exert their effects . For instance, they can act as antagonists or agonists at various receptor sites, inhibit or activate enzymes, or interfere with cellular processes .
Biochemical Pathways
Piperidine derivatives are known to affect a wide range of biochemical pathways, depending on their specific targets . For example, they can influence pathways related to inflammation, cancer, diabetes, hypertension, and more .
Pharmacokinetics
A related compound, 2,2,5,5-tetramethylpiperidine-1-oxyl-3-carboxylic acid (pca), has been studied for its pharmacokinetics . PCA is a relatively stable free radical useful as a contrast agent for nuclear magnetic resonance imaging and as an imaging/spectroscopy agent for EPR . The pharmacokinetics of PCA were found to fit a two-component model, with the fast component being mainly due to elimination by the kidneys .
Result of Action
Piperidine derivatives are known to have a wide range of effects, including anti-diabetic, anti-cancer, anti-microbial, anti-inflammatory, anti-alzheimer, anti-viral, anti-fungal, anti-hypertension, anti-malarial, and analgesic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,5,5-Tetramethylpiperidine can be achieved through various methods. One common method involves the hydrogenation of 3,3,5,5-Tetramethylpyridine using palladium or rhodium catalysts . This method combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydrogenation processes using high-pressure reactors and efficient catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3,3,5,5-Tetramethylpiperidine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly used.
Major Products Formed
Oxidation: Formation of nitroxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted piperidines.
Scientific Research Applications
3,3,5,5-Tetramethylpiperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with similar chemical properties.
4-Methylpiperidine: Another derivative with one methyl group.
2,2,6,6-Tetramethylpiperidine: A similar compound with different methyl group positions.
Uniqueness
3,3,5,5-Tetramethylpiperidine is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This makes it particularly useful in certain synthetic applications and as a ligand in coordination chemistry .
Properties
IUPAC Name |
3,3,5,5-tetramethylpiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-8(2)5-9(3,4)7-10-6-8/h10H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNBPDGCJJZXPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CNC1)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40566418 | |
Record name | 3,3,5,5-Tetramethylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40566418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1195-56-8 | |
Record name | 3,3,5,5-Tetramethylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40566418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the incorporation of 3,3,5,5-Tetramethylpiperidine into the structure of DTPU influence its interaction with the photosynthetic membrane compared to DCMU?
A1: The research primarily focuses on the structural characterization of DCMU and DTPU, revealing that incorporating this compound into DTPU significantly increases its molecular volume compared to DCMU []. The measured volumes of DCMU and DTPU are 259.1 and 493.3 Å3, respectively []. This size difference suggests that the binding site for these inhibitors within the photosynthetic membrane needs to accommodate the larger DTPU molecule. While the exact interaction mechanism isn't detailed in this study, the authors propose that the size difference between DCMU and DTPU provides insights into the potential dimensions of the inhibitor binding site within the photosynthetic membrane []. Further research is needed to elucidate the precise binding interactions and inhibitory effects of DTPU compared to DCMU.
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